

# Preclinical Profile of CD73-IN-3 (LY-3475070): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CD73-IN-3 (LY-3475070) is an orally bioavailable, small molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. Developed by Eli Lilly, this compound has progressed into Phase 1 clinical trials for the treatment of advanced solid malignancies, both as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab.[1][2] Preclinical evidence, although not extensively detailed in publicly available literature, suggests that LY-3475070 effectively targets the immunosuppressive tumor microenvironment by blocking the production of adenosine. This technical guide synthesizes the available preclinical information on LY-3475070, focusing on its mechanism of action, available in vitro data, and the foundational principles of its preclinical assessment.

# Introduction: The Rationale for CD73 Inhibition in Oncology

The tumor microenvironment (TME) is characterized by a complex network of signaling molecules that promote tumor growth and immune evasion. One of the key immunosuppressive pathways is the production of extracellular adenosine.[3] CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, plays a critical role in this pathway by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[3]



Elevated levels of adenosine in the TME suppress the activity of various immune cells, including T cells and natural killer (NK) cells, thereby hindering the anti-tumor immune response. By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which is hypothesized to restore and enhance the function of immune effector cells, leading to tumor cell destruction.

### **Mechanism of Action of LY-3475070**

LY-3475070 is a non-nucleotide inhibitor of CD73.[3] Its mechanism of action centers on binding to the CD73 enzyme and blocking its catalytic activity. This inhibition prevents the conversion of AMP to adenosine, thereby reducing the concentration of adenosine in the extracellular space. The expected downstream effects within the tumor microenvironment include:

- Enhanced T-cell and NK cell function: Reduced adenosine levels relieve the suppression of cytotoxic lymphocytes, allowing for more effective tumor cell killing.
- Modulation of the myeloid compartment: Decreased adenosine can also impact myeloidderived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), potentially shifting them towards a more pro-inflammatory, anti-tumor phenotype.
- Synergy with other immunotherapies: By "releasing the brakes" on the immune system,
   CD73 inhibition is expected to synergize with other immunotherapies, such as PD-1/PD-L1 inhibitors.

# **Preclinical Data Summary**

Detailed quantitative preclinical data for LY-3475070, including specific IC50 values, pharmacokinetic parameters, and in vivo efficacy data, are not extensively available in the public domain. The information presented below is collated from available sources.

#### **In Vitro Data**

Limited in vitro experimental details have been published. One commercially available source indicates that LY-3475070 was tested in peripheral blood mononuclear cells (PBMCs) at a concentration of 1  $\mu$ M for 2 hours.[4] However, the specific readout and results of this experiment are not provided.



Table 1: In Vitro Assay Parameters for LY-3475070

Parameter	Value/Description	Reference
Cell Type	Peripheral Blood Mononuclear Cells (PBMCs)	[4]
Concentration	1 μΜ	[4]
Incubation Time	2 hours	[4]

Note: Specific activity data (e.g., IC50) is not publicly available.

# **Pharmacokinetics and Pharmacodynamics**

While specific preclinical pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) for LY-3475070 in animal models have not been disclosed, it is described as an orally bioavailable inhibitor.[4] The progression to Phase 1 clinical trials with an oral formulation supports the conclusion that it possesses adequate pharmacokinetic properties for oral administration.[1][2]

Pharmacodynamic studies in preclinical models would have likely focused on measuring the inhibition of adenosine production in the plasma and tumor microenvironment following administration of LY-3475070.

## **In Vivo Efficacy**

LY-3475070 has been studied in laboratory and animal trials.[1] While specific details of these studies, such as the tumor models used, dosing regimens, and tumor growth inhibition data, are not publicly available, the advancement of the compound to clinical trials indicates that it demonstrated promising anti-tumor activity in these preclinical models. A study on a derivative of LY-3475070 showed significant tumor growth inhibition (TGI) of 74% in a CT26 syngeneic mouse model at a dose of 135 mg/kg, suggesting the potential of this chemical scaffold.[5]

# **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of LY-3475070 are proprietary to the manufacturer. However, based on standard practices for the preclinical assessment of



small molecule enzyme inhibitors in oncology, the following methodologies would likely have been employed.

## In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of LY-3475070 against the CD73 enzyme.

#### General Protocol:

- Recombinant human or murine CD73 enzyme is incubated with varying concentrations of LY-3475070.
- The substrate, adenosine monophosphate (AMP), is added to initiate the enzymatic reaction.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
- The amount of product (adenosine or inorganic phosphate) is quantified using a suitable detection method, such as a malachite green-based phosphate detection assay or HPLCbased adenosine detection.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### **Cell-Based Assays**

Objective: To assess the ability of LY-3475070 to inhibit CD73 activity on cancer cells and to reverse adenosine-mediated immune suppression.

General Protocol (Immune Cell Co-culture):

- Cancer cells expressing CD73 are cultured.
- Immune cells (e.g., T cells or NK cells) are added to the cancer cell culture.
- The co-culture is treated with varying concentrations of LY-3475070.



- AMP is added to the culture medium.
- After a defined incubation period, readouts for immune cell activation are measured, such as:
  - Cytokine production (e.g., IFN-y, TNF-α) by ELISA or flow cytometry.
  - Immune cell proliferation by CFSE or BrdU incorporation assays.
  - Cytotoxicity against cancer cells.

#### In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of LY-3475070 in animal models (e.g., mice, rats).

#### General Protocol:

- LY-3475070 is administered to animals via the intended clinical route (oral) and intravenously (to determine bioavailability).
- Blood samples are collected at various time points post-administration.
- The concentration of LY-3475070 in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) are calculated using appropriate software.

## In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of LY-3475070 in relevant animal cancer models.

General Protocol (Syngeneic Mouse Models):

- Immunocompetent mice are implanted with a murine tumor cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma).
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.

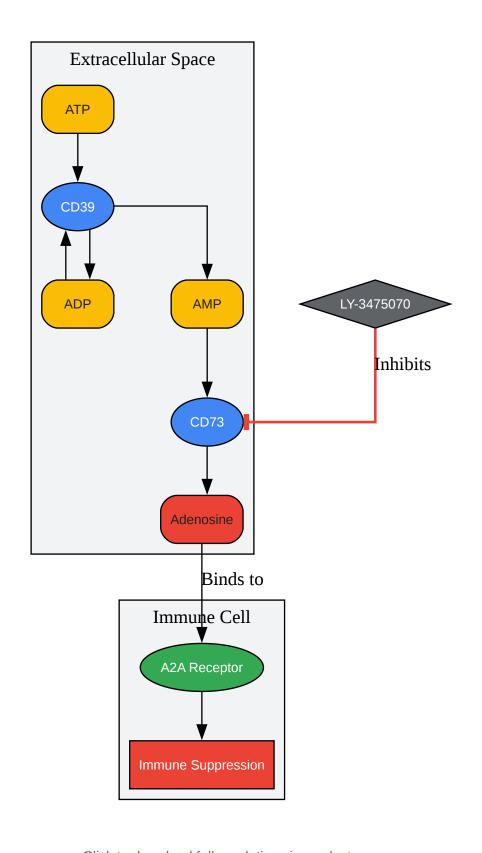


- LY-3475070 is administered orally at various doses and schedules.
- Tumor volume is measured regularly using calipers.
- At the end of the study, tumors and other tissues may be collected for pharmacodynamic and biomarker analysis (e.g., measurement of adenosine levels, immune cell infiltration).

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathway targeted by LY-3475070 and a general workflow for preclinical in vivo efficacy studies.

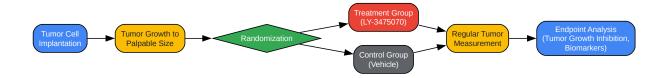




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Caption: The CD73-adenosine immunosuppressive pathway and the inhibitory action of LY-3475070.



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Caption: A generalized workflow for preclinical in vivo efficacy studies of an anti-cancer agent.

## Conclusion

**CD73-IN-3** (LY-3475070) is a promising, orally bioavailable small molecule inhibitor of CD73 that has advanced to clinical development. By targeting the immunosuppressive adenosine pathway, LY-3475070 represents a novel immunotherapeutic strategy. While detailed quantitative preclinical data are not widely available, the progression of this compound into human trials suggests a favorable preclinical profile. Further publication of preclinical and clinical data will be crucial to fully understand the therapeutic potential of LY-3475070 in oncology.

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